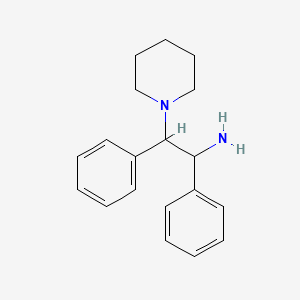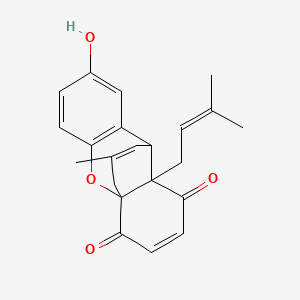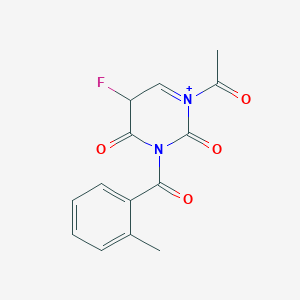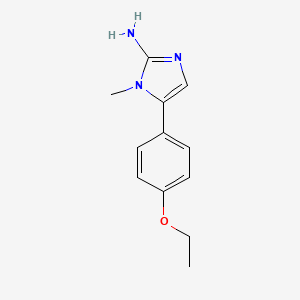
dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate is a complex compound that combines the properties of zinc, N,N-dimethylformamide, and 2,5-dioxidoterephthalate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate typically involves the reaction of zinc salts with N,N-dimethylformamide and terephthalic acid derivatives under controlled conditions. The reaction is usually carried out in a polar aprotic solvent such as N,N-dimethylformamide, which acts as both a solvent and a reactant. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
化学反応の分析
Types of Reactions
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to modify the oxidation state of the zinc atoms.
Substitution: The compound can undergo substitution reactions where one or more ligands are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized zinc complexes, while reduction can produce reduced zinc species. Substitution reactions result in the formation of new compounds with different functional groups attached to the zinc centers.
科学的研究の応用
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate has a wide range of scientific research applications, including:
作用機序
The mechanism of action of dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate involves its interaction with molecular targets and pathways. The zinc atoms in the compound can coordinate with various ligands, influencing their reactivity and stability. The N,N-dimethylformamide moiety acts as a ligand, stabilizing the zinc centers and facilitating their participation in catalytic cycles. The 2,5-dioxidoterephthalate component provides additional coordination sites, enhancing the compound’s overall reactivity and selectivity .
類似化合物との比較
Similar Compounds
Similar compounds include other zinc complexes with different ligands, such as:
- Zinc acetate
- Zinc chloride
- Zinc nitrate
Uniqueness
Dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate is unique due to its combination of zinc, N,N-dimethylformamide, and 2,5-dioxidoterephthalate, which imparts distinct chemical and physical properties.
特性
分子式 |
C14H16N2O8Zn2 |
|---|---|
分子量 |
471.0 g/mol |
IUPAC名 |
dizinc;N,N-dimethylformamide;2,5-dioxidoterephthalate |
InChI |
InChI=1S/C8H6O6.2C3H7NO.2Zn/c9-5-1-3(7(11)12)6(10)2-4(5)8(13)14;2*1-4(2)3-5;;/h1-2,9-10H,(H,11,12)(H,13,14);2*3H,1-2H3;;/q;;;2*+2/p-4 |
InChIキー |
JFJYPKSLSXCZLE-UHFFFAOYSA-J |
正規SMILES |
CN(C)C=O.CN(C)C=O.C1=C(C(=CC(=C1[O-])C(=O)[O-])[O-])C(=O)[O-].[Zn+2].[Zn+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[[4-[Bis(2-chloroethyl)amino]phenyl]acetyl]-L-methionine ethyl ester](/img/structure/B12299070.png)

![Bz(-2)[Bz(-3)][CbzNH(-5d)]6-deoxy-Hexf-O-C(NH)CCl3](/img/structure/B12299075.png)
![Methyl 2-([11'-biphenyl]-4-yl)-2-methylpropanoate](/img/structure/B12299076.png)



![[(1S2R)-2-(hydroxymethyl)-1-phenylcyclopropyl]methanol](/img/structure/B12299099.png)

![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)

![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
